3,3-difluoro-2,2-dimethylpropanenitrile
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Overview
Description
3,3-difluoro-2,2-dimethylpropanenitrile is an organic compound with the molecular formula C5H7F2N It contains a nitrile group (–C≡N) attached to a carbon atom that is also bonded to two fluorine atoms and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-2,2-dimethylpropanenitrile typically involves the introduction of difluoromethyl groups into a suitable precursor. One common method is the difluoromethylation of 2,2-dimethylpropanenitrile using difluorocarbene reagents. The reaction conditions often include the use of a base such as potassium tert-butoxide and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3,3-difluoro-2,2-dimethylpropanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) in methanol can be used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a common reducing agent.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium can be used for oxidation.
Major Products Formed
Substitution: Products with different functional groups replacing the fluorine atoms.
Reduction: Formation of 3,3-difluoro-2,2-dimethylpropanamine.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
3,3-difluoro-2,2-dimethylpropanenitrile has several applications in scientific research:
Biology: Investigated for its potential as a bioisostere in drug design, where the difluoromethyl group can mimic other functional groups.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-difluoro-2,2-dimethylpropanenitrile depends on its application. In organic synthesis, it acts as a source of difluoromethyl groups, which can participate in various chemical reactions. The molecular targets and pathways involved would vary based on the specific reaction or application being studied.
Comparison with Similar Compounds
Similar Compounds
- 3,3-difluoro-2,2-dimethylpropanoic acid
- 3,3-difluoro-2,2-dimethylpropanol
- 3,3-difluoro-2,2-dimethylpropylamine
Comparison
Compared to these similar compounds, 3,3-difluoro-2,2-dimethylpropanenitrile is unique due to the presence of the nitrile group, which imparts different reactivity and properties. For example, the nitrile group can undergo reduction to form amines, which is not possible with the carboxylic acid or alcohol derivatives.
Properties
CAS No. |
2106998-42-7 |
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Molecular Formula |
C5H7F2N |
Molecular Weight |
119.11 g/mol |
IUPAC Name |
3,3-difluoro-2,2-dimethylpropanenitrile |
InChI |
InChI=1S/C5H7F2N/c1-5(2,3-8)4(6)7/h4H,1-2H3 |
InChI Key |
KCKYBQZUHPXLRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C(F)F |
Purity |
95 |
Origin of Product |
United States |
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